molecular formula C8H10N2O2 B11917261 Methyl 4-(aminomethyl)nicotinate

Methyl 4-(aminomethyl)nicotinate

Cat. No.: B11917261
M. Wt: 166.18 g/mol
InChI Key: CXWHIGAMXZYKTC-UHFFFAOYSA-N
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Description

Methyl 4-(aminomethyl)nicotinate is a chemical compound with the molecular formula C8H10N2O2 It is a derivative of nicotinic acid and features a methyl ester group attached to the nicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(aminomethyl)nicotinate typically involves the esterification of nicotinic acid followed by the introduction of an aminomethyl group. One common method involves the reaction of nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid to form methyl nicotinate. Subsequently, the methyl nicotinate undergoes a reaction with formaldehyde and ammonia to introduce the aminomethyl group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process typically includes steps for purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(aminomethyl)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Methyl 4-(aminomethyl)nicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(aminomethyl)nicotinate involves its interaction with specific molecular targets. The aminomethyl group can interact with enzymes and receptors, influencing various biochemical pathways. For example, it may act as an agonist or antagonist in certain receptor-mediated processes, thereby modulating physiological responses .

Comparison with Similar Compounds

    Methyl nicotinate: A methyl ester of nicotinic acid, used primarily as a rubefacient.

    Nicotinamide: A form of vitamin B3, involved in numerous metabolic processes.

    Nicotinic acid: Another form of vitamin B3, used to treat pellagra and hyperlipidemia.

Uniqueness: Methyl 4-(aminomethyl)nicotinate is unique due to the presence of the aminomethyl group, which imparts distinct chemical and biological properties. This modification allows for specific interactions with biological targets that are not possible with other similar compounds .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

methyl 4-(aminomethyl)pyridine-3-carboxylate

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)7-5-10-3-2-6(7)4-9/h2-3,5H,4,9H2,1H3

InChI Key

CXWHIGAMXZYKTC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CN=C1)CN

Origin of Product

United States

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